molecular formula C23H18N2O6 B3589439 2-(4-NITROPHENYL)-2-OXOETHYL 4-(2-PHENYLACETAMIDO)BENZOATE

2-(4-NITROPHENYL)-2-OXOETHYL 4-(2-PHENYLACETAMIDO)BENZOATE

Cat. No.: B3589439
M. Wt: 418.4 g/mol
InChI Key: BMVVNSOPQXEJLJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, an oxoethyl group, and a phenylacetamido group attached to a benzoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might begin with the nitration of a phenyl ring to introduce the nitro group, followed by the formation of the oxoethyl group through an oxidation reaction. The final step often involves the coupling of the phenylacetamido group with the benzoate moiety using a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products .

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl and phenylacetamido groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    2-(4-Methylphenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate: Contains a methylphenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in 2-(4-nitrophenyl)-2-oxoethyl 4-(2-phenylacetamido)benzoate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness is particularly valuable in the design of new compounds with specific biological activities.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6/c26-21(17-8-12-20(13-9-17)25(29)30)15-31-23(28)18-6-10-19(11-7-18)24-22(27)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVNSOPQXEJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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